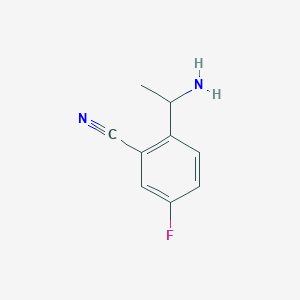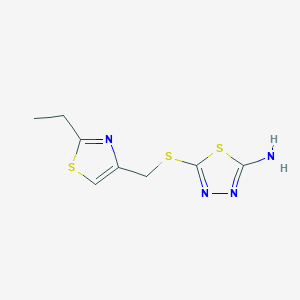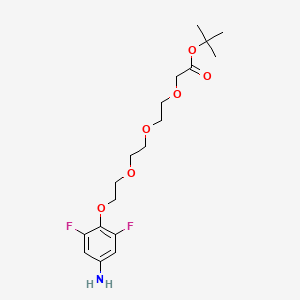![molecular formula C13H16INO2S B14907330 3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)
3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide is a complex organic compound that features a benzo[d]thiazolium core with a 1,3-dioxolane ring attached via an ethyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide typically involves the reaction of 2-methylbenzo[d]thiazole with 2-(1,3-dioxolan-2-yl)ethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The benzo[d]thiazolium core can participate in redox reactions.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the benzo[d]thiazolium core.
Reduction: Reduced forms of the benzo[d]thiazolium core.
Hydrolysis: Breakdown products of the dioxolane ring.
科学研究应用
3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets. The benzo[d]thiazolium core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-dioxolan-2-yl derivatives: Compounds with similar dioxolane rings but different substituents.
Benzo[d]thiazolium salts: Compounds with similar benzo[d]thiazolium cores but different side chains.
Uniqueness
3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide is unique due to the combination of the benzo[d]thiazolium core and the 1,3-dioxolane ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H16INO2S |
|---|---|
分子量 |
377.24 g/mol |
IUPAC 名称 |
3-[2-(1,3-dioxolan-2-yl)ethyl]-2-methyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C13H16NO2S.HI/c1-10-14(7-6-13-15-8-9-16-13)11-4-2-3-5-12(11)17-10;/h2-5,13H,6-9H2,1H3;1H/q+1;/p-1 |
InChI 键 |
HIRMZCVHZMAYOP-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2S1)CCC3OCCO3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)



![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)

![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)



